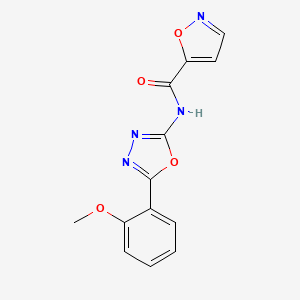
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, also known as Moxadil, is a synthetic compound that has been extensively studied for its potential applications in scientific research. Moxadil has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines, and glycogen synthase kinase-3beta (GSK-3beta), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide in lab experiments is its versatility, as it can be used in a variety of research applications. However, one limitation of using N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is its potential toxicity, as high doses of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide have been shown to cause liver damage in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, including further studies on its mechanisms of action, as well as its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on developing new derivatives of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide with improved efficacy and reduced toxicity.
Synthesemethoden
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can be synthesized using a variety of methods, including condensation of 2-methoxybenzohydrazide with ethyl 2-bromo-2-methylpropanoate, followed by cyclization with hydroxylamine hydrochloride and sodium methoxide. Another method involves the reaction of 2-methoxybenzohydrazide with ethyl 2-chloro-2-methylpropanoate, followed by cyclization with hydroxylamine hydrochloride and sodium methoxide.
Wissenschaftliche Forschungsanwendungen
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta plaques.
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-5-3-2-4-8(9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQJBQPSYPTZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

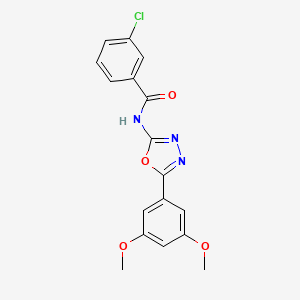

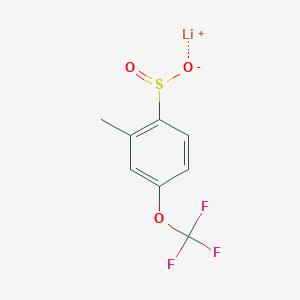
![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)
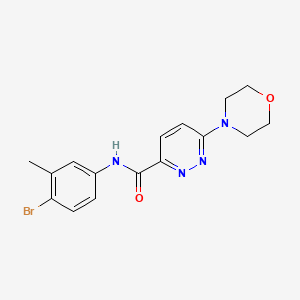
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2971444.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2971445.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-2-butanamine](/img/structure/B2971448.png)

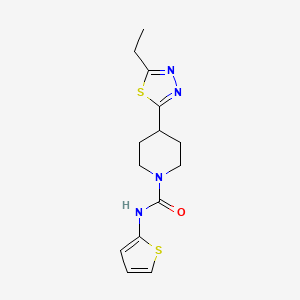
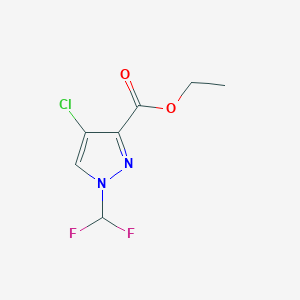
![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)